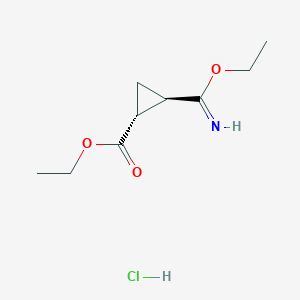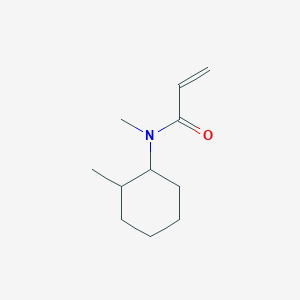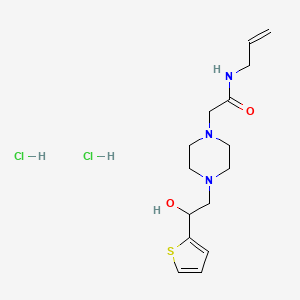
Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride, also known as (R,R)-EtCC, is a chemical compound that has been extensively studied in scientific research. It is a cyclopropane derivative that has shown potential applications in various fields, including medicinal chemistry, organic synthesis, and catalysis.
作用機序
The mechanism of action of (R,R)-EtCC is not fully understood, but it is believed to act as an inhibitor of certain enzymes that are involved in disease pathways. Specifically, (R,R)-EtCC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R,R)-EtCC are still being studied, but initial research has shown that it can induce cell death in cancer cells and reduce the production of amyloid beta peptides in Alzheimer's disease models. Additionally, (R,R)-EtCC has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using (R,R)-EtCC in lab experiments is its high yield and purity, which makes it an ideal candidate for chemical synthesis and medicinal chemistry research. However, one of the limitations of using (R,R)-EtCC is its potential toxicity, which requires careful handling and disposal procedures.
将来の方向性
There are several future directions for research on (R,R)-EtCC, including:
1. Further studies on the mechanism of action of (R,R)-EtCC and its potential applications in the treatment of various diseases.
2. Development of new synthetic methods for (R,R)-EtCC that are more efficient and cost-effective.
3. Exploration of the catalytic properties of (R,R)-EtCC and its potential applications in organic synthesis.
4. Investigation of the potential side effects and toxicity of (R,R)-EtCC in humans and animals.
5. Development of new drug candidates based on the chemical structure of (R,R)-EtCC.
Conclusion:
In conclusion, (R,R)-EtCC is a chemical compound that has shown great potential in scientific research, particularly in the areas of medicinal chemistry, organic synthesis, and catalysis. Its unique chemical structure and potential applications make it an interesting candidate for future research, and further studies are needed to fully understand its mechanism of action and potential benefits.
合成法
The synthesis of (R,R)-EtCC involves the reaction of ethyl diazoacetate with N-ethoxycarbonyl-1,2-diaminocyclopropane in the presence of a copper catalyst. The reaction proceeds through a cyclopropanation step, followed by a rearrangement to form the desired product. The yield of the reaction is typically high, and the product can be purified through recrystallization.
科学的研究の応用
(R,R)-EtCC has been extensively studied in scientific research due to its unique chemical structure and potential applications. One of the most significant areas of research has been in medicinal chemistry, where (R,R)-EtCC has shown potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
ethyl (1R,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-3-12-8(10)6-5-7(6)9(11)13-4-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQECZYQFORQHMT-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1CC1C(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=N)[C@@H]1C[C@H]1C(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2980802.png)

![5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2980804.png)
![2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B2980805.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2980808.png)
![N,2,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2980811.png)


![dimethyl 1-[2-({[(4-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2980816.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2980820.png)

![2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2980822.png)
![5-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2980823.png)
![4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2980824.png)